- The synthesis and properties of 2-azetidinone and the synthesis, properties, and reactions of alkyl dichloromethyl disultides1966, , ,,
Cas no 930-21-2 (azetidin-2-one)

azetidin-2-one structure
商品名:azetidin-2-one
azetidin-2-one 化学的及び物理的性質
名前と識別子
-
- Azetidin-2-one
- 2-Azacyclobutanone
- 2-Azetidinone
- Azetan-2-one
- 2-oxoazetidine
- 4-oxo-azetidine
- PROPIOLACTAM
- Azetidinone
- beta-Propiolactam
- beta-Lactam
- azetidine-2-one
- 2-Azetdinone
- Epitope ID:141488
- KSC257I5N
- MNFORVFSTILPAW-UHFFFAOYSA-N
- BCP28406
- STR01840
- SBB056216
- BBL100059
- STL511031
- TRA0015141
- ST2406634
- AB0027715
- W9581
- 67944-EP2
- 2-Azetidone
- 3-Aminopropanoic acid lactam
- 3-Aminopropionic acid lactam
- β-Alanine, lactam
- β-Propiolactam
- 930-21-2
- PS-9375
- MFCD00013328
- J-519610
- EN300-70816
- betaPropiolactam
- 2-azetidinone; 2-azacyclobutanone
- CHEBI:35627
- beta-Lactams
- CHEBI:327119
- DTXSID30239225
- LCZC2198
- AKOS005255094
- 2Azacyclobutanone
- CS-W011364
- Q21099588
- DTXCID50161716
- SB50691
- 2-Azetidinone, 98%
- CHEMBL344042
- azetidin-2-one
-
- MDL: MFCD00013328
- インチ: 1S/C3H5NO/c5-3-1-2-4-3/h1-2H2,(H,4,5)
- InChIKey: MNFORVFSTILPAW-UHFFFAOYSA-N
- ほほえんだ: O=C1CCN1
計算された属性
- せいみつぶんしりょう: 71.03710
- どういたいしつりょう: 71.037113783g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 5
- 回転可能化学結合数: 0
- 複雑さ: 59.9
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.8
- トポロジー分子極性表面積: 29.1
- 互変異性体の数: 3
- ひょうめんでんか: 0
じっけんとくせい
- 色と性状: 未確定
- 密度みつど: 1.0347 (rough estimate)
- ゆうかいてん: 74-76 °C (lit.)
- ふってん: 106 °C/15 mmHg(lit.)
- 屈折率: 1.4035 (estimate)
- ようかいど: chloroform: very soluble(lit.)
- PSA: 29.10000
- LogP: -0.16490
- ようかいせい: 未確定
azetidin-2-one セキュリティ情報
-
記号:
- シグナルワード:Danger
- 危害声明: H314
- 警告文: P280-P305+P351+P338-P310
- 危険物輸送番号:UN 3263 8/PG 2
- WGKドイツ:3
- 危険カテゴリコード: 34
- セキュリティの説明: S26-S36/37/39-S45
-
危険物標識:
- 危険レベル:8
- ちょぞうじょうけん:2-8°C
- 包装等級:III
- 包装グループ:Ⅱ
- セキュリティ用語:8
- リスク用語:R34
azetidin-2-one 税関データ
- 税関コード:2933790090
- 税関データ:
中国税関コード:
2933790090概要:
2933790090その他のラクタム。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:9.0% 一般関税:20.0%
申告要素:
製品名, 成分含有量、使用する場合は、ウロト品の外観を明記してください、6-カプロラクタムは外観、署名日を明記してください
要約:
2933790090。その他のラクタム。付加価値税:17.0%税金還付率:9.0%最恵国関税:9.0%. General tariff:20.0%
azetidin-2-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
ChemScence | CS-W011364-100mg |
Azetidin-2-one |
930-21-2 | ≥99.0% | 100mg |
$67.0 | 2022-04-26 | |
abcr | AB240775-10 g |
Azetidin-2-one, 97%; . |
930-21-2 | 97% | 10 g |
€326.90 | 2023-07-20 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD71042-100mg |
Azetidin-2-one |
930-21-2 | 97% | 100mg |
¥29.0 | 2024-04-17 | |
Enamine | EN300-70816-0.05g |
azetidin-2-one |
930-21-2 | 94% | 0.05g |
$19.0 | 2023-02-12 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A139449-100mg |
azetidin-2-one |
930-21-2 | ≥97% | 100mg |
¥29.90 | 2023-09-04 | |
Ambeed | A250783-100mg |
Azetidin-2-one |
930-21-2 | 97% | 100mg |
$6.0 | 2025-02-24 | |
Ambeed | A250783-5g |
Azetidin-2-one |
930-21-2 | 97% | 5g |
$48.0 | 2025-02-24 | |
Chemenu | CM200383-25g |
Azetidin-2-one |
930-21-2 | 95%+ | 25g |
$342 | 2024-07-19 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD71042-1g |
Azetidin-2-one |
930-21-2 | 97% | 1g |
¥86.0 | 2024-04-17 | |
eNovation Chemicals LLC | D641496-1g |
2-Azetidinone |
930-21-2 | 95% | 1g |
$300 | 2024-06-05 |
azetidin-2-one 合成方法
合成方法 1
合成方法 2
はんのうじょうけん
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 30 min, 25 - 30 °C
1.2 Reagents: Lawesson's reagent ; 30 min, 25 - 30 °C; 30 °C → 0 °C
1.3 Reagents: Triethylamine Solvents: Dichloromethane ; 0 °C; overnight, 25 - 30 °C
1.4 Reagents: Water
1.2 Reagents: Lawesson's reagent ; 30 min, 25 - 30 °C; 30 °C → 0 °C
1.3 Reagents: Triethylamine Solvents: Dichloromethane ; 0 °C; overnight, 25 - 30 °C
1.4 Reagents: Water
リファレンス
- Use of 2,2'-dibenzothiazolyl disulfide-triphenylphosphine and Lawesson's Reagent in the cyclization of β-amino acidsBulletin of the Chemical Society of Japan, 2006, 79(11), 1748-1752,
合成方法 3
はんのうじょうけん
1.1 Reagents: Tetraethylammonium perchlorate Solvents: Dimethylformamide
リファレンス
- Electrochemical process for the preparation of lactams unsubstituted at the nitrogen, Italy, , ,
合成方法 4
合成方法 5
合成方法 6
合成方法 7
はんのうじょうけん
1.1 Reagents: Hydrogen peroxide Catalysts: Catalase , Mannitol dehydrogenase (NAD) , Alcohol dehydrogenase , 4H-Benz[g]imidazo[1,2,3-ij]pteridin-12-ium, 1,2,5,6-tetrahydro-4,6-dioxo-9-(trif… Solvents: Water ; 24 h, pH 8, 30 °C
リファレンス
- Method for synthesizing lactam compound with high catalytic efficiency, China, , ,
合成方法 8
合成方法 9
はんのうじょうけん
1.1 Reagents: 1,2-Dimethoxyethane , Tetraethylammonium perchlorate Solvents: Dimethylformamide
リファレンス
- Electrodic cleavage of the nitrogen-sulfur bond in N-tosylcarboxamides. A new entry to N-unsubstituted lactamsJournal of the Chemical Society, 1992, (15), 2001-4,
合成方法 10
合成方法 11
はんのうじょうけん
1.1 Reagents: Sodium azide Solvents: Acetone
リファレンス
- Cyclopropanone reactions. Cyclobutanone derivatives from vinylic and acetylenic cyclopropanolsJournal of the American Chemical Society, 1969, 91(9), 2375-6,
合成方法 12
はんのうじょうけん
1.1 Reagents: Azobisisobutyronitrile , Tributylstannane Solvents: Benzene ; 80 °C
リファレンス
- Suppressed β-Effect of Silicon in 3-Silylated Monocyclic β-Lactams: The Role of AntiaromaticityOrganic Letters, 2009, 11(24), 5722-5725,
合成方法 13
はんのうじょうけん
1.1 Reagents: Sodium borohydride Solvents: Ethanol
1.2 Reagents: Amberlite
1.2 Reagents: Amberlite
リファレンス
- Oxidation of 3-alkylidene-β-lactams. Preparation of 3-alkenyl-3-hydroxy-β-lactamsCanadian Journal of Chemistry, 1988, 66(2), 304-9,
合成方法 14
はんのうじょうけん
リファレンス
- Synthesis, characterization and anti-microbial evaluation of azetidinoneWorld Journal of Pharmacy and Pharmaceutical Sciences, 2021, 10(8), 2450-2465,
合成方法 15
はんのうじょうけん
1.1 Reagents: (Chloromethylene)dimethylammonium chloride Solvents: Acetonitrile ; 30 min, 0 °C
1.2 Reagents: Triethylamine Solvents: Acetonitrile ; 0 °C; overnight, rt
1.3 Reagents: Sodium bicarbonate Solvents: Water
1.2 Reagents: Triethylamine Solvents: Acetonitrile ; 0 °C; overnight, rt
1.3 Reagents: Sodium bicarbonate Solvents: Water
リファレンス
- (Chloromethylene)dimethylammonium chloride. A highly efficient reagent for the synthesis of β-lactams from β-amino acidsJournal of Chemical Research, 2005, (11), 705-707,
合成方法 16
はんのうじょうけん
1.1 Reagents: 4-(Dimethylamino)pyridine , (+)-Methyl lactate ; 40 min, rt; rt → 2 °C
1.2 Reagents: Triethyl phosphite ; 2 °C; 5 h, 2 °C → rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; 1.5 h, 55 °C
1.4 Reagents: tert-Butyldimethylsilyl chloride
1.5 Solvents: Toluene ; rt → -3 °C; 3 h, -3 °C; -3 °C → -4 °C
1.6 Reagents: Sodium sulfite Solvents: Water ; 4 °C → rt
1.2 Reagents: Triethyl phosphite ; 2 °C; 5 h, 2 °C → rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; 1.5 h, 55 °C
1.4 Reagents: tert-Butyldimethylsilyl chloride
1.5 Solvents: Toluene ; rt → -3 °C; 3 h, -3 °C; -3 °C → -4 °C
1.6 Reagents: Sodium sulfite Solvents: Water ; 4 °C → rt
リファレンス
- Method for preparation of 2-azetidinone, China, , ,
合成方法 17
はんのうじょうけん
1.1 Reagents: Sodium periodate , Ruthenium tetroxide Solvents: Ethyl acetate , Water
リファレンス
- Ruthenium tetroxide oxidation of N-alkyllactamsChemical & Pharmaceutical Bulletin, 1987, 35(1), 357-63,
合成方法 18
はんのうじょうけん
リファレンス
- Product class 2: cycloalkanolsScience of Synthesis, 2008, 36, 459-530,
合成方法 19
はんのうじょうけん
1.1 Reagents: Potassium borohydride Solvents: Water
リファレンス
- A novel preparation of 4-unsubstituted β-lactamsHeterocycles, 1985, 23(2), 265-72,
azetidin-2-one Raw materials
- 3-aminopropan-1-ol
- 1-Ethoxycyclopropanol
- 4-oxoazetidin-2-yl acetate
- Cyclopropanone
- 2-Azetidinone, 1-(1-methylethyl)-
- 1-(4-methylphenyl)sulfonylazetidin-2-one
- 2-Azetidinone, 4-(phenylthio)-, (R)-
- β-Alanine
- Methyl 3-aminopropanoate
- Chlorosulfonyl isocyanate
- Ethyl 3-aminopropanoate
azetidin-2-one Preparation Products
azetidin-2-one 関連文献
-
1. A green, chemoselective, and practical approach toward N-(2-azetidinonyl) 2,5-disubstituted pyrrolesDebasish Bandyopadhyay,Elvira Rhodes,Bimal K. Banik RSC Adv. 2013 3 16756
-
Farida Tripodi,Federico Dapiaggi,Fulvia Orsini,Roberto Pagliarin,Guido Sello,Paola Coccetti Med. Chem. Commun. 2018 9 843
-
Dinesh R. Garud,Masaki Makimura,Mamoru Koketsu New J. Chem. 2011 35 581
-
4. Stereocontrol in organic synthesis using silicon-containing compounds. A formal synthesis of (±)-thienamycinIan Fleming,Jeremy D. Kilburn J. Chem. Soc. Perkin Trans. 1 1998 2663
-
Rafa? Kutaszewicz,Barbara Grzeszczyk,Marcin Górecki,Olga Staszewska-Krajewska,Bart?omiej Furman,Marek Chmielewski Org. Biomol. Chem. 2019 17 6251
930-21-2 (azetidin-2-one) 関連製品
- 1868968-92-6(4-(3-Bromo-2-fluorophenyl)but-3-en-2-one)
- 1354028-27-5(2-Amino-N-[(3S)-1-methylpiperidin-3-yl]-N-propan-2-ylpropanamide)
- 2137988-60-2(5-Isothiazolepropanoic acid, 4-bromo-α,α-difluoro-)
- 1315055-16-3((2R)-4-(3-fluorophenyl)butan-2-amine)
- 2168447-47-8(4-4-(chloromethyl)-1-methyl-1H-1,2,3-triazol-5-ylpyridine)
- 897482-05-2(2-(4-cyclopropanecarbonylpiperazin-1-yl)-4,6-difluoro-1,3-benzothiazole)
- 2228276-05-7(4-hydroxy-1-(1,2,2,2-tetrafluoroethyl)cyclohexane-1-carboxylic acid)
- 1541993-00-3(4-fluoro-3-(2,2,2-trifluoroethoxy)aniline)
- 4964-69-6(5-Chloroquinaldine)
- 1353944-41-8([1-(2-Amino-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester)
推奨される供給者
Amadis Chemical Company Limited
(CAS:930-21-2)azetidin-2-one

清らかである:99%
はかる:25g
価格 ($):213.0